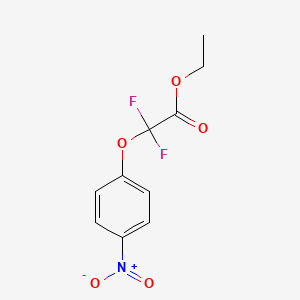

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester

Descripción

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester (CAS: 2060043-62-9) is a fluorinated aromatic ester with the molecular formula C₁₀H₉F₂NO₅ and a molecular weight of 261.19 g/mol. Its structure consists of a difluoro-substituted acetic acid ethyl ester backbone linked to a 4-nitrophenoxy group (Figure 1) . The nitro group at the para position of the benzene ring and the two fluorine atoms on the acetate moiety contribute to its unique electronic and steric properties. This compound is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules, leveraging the nitro group’s reducibility and fluorine’s metabolic stability-enhancing effects .

Propiedades

IUPAC Name |

ethyl 2,2-difluoro-2-(4-nitrophenoxy)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2NO5/c1-2-17-9(14)10(11,12)18-8-5-3-7(4-6-8)13(15)16/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDDODIICBJHOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(OC1=CC=C(C=C1)[N+](=O)[O-])(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80700894 | |

| Record name | Ethyl difluoro(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383670-74-4 | |

| Record name | Ethyl difluoro(4-nitrophenoxy)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80700894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Halogenation and Fluorination of Phenoxyacetic Acid Derivatives

A key step is the introduction of difluoromethoxy groups onto the aromatic ring. According to patent CA1203548A, difluoromethoxyaromatic compounds can be prepared by reacting aromatic precursors with difluoromethylating agents under controlled conditions. This method involves:

- Using specific difluoromethyl reagents to substitute methoxy groups with difluoromethoxy groups on aromatic rings.

- Controlling reaction temperature and solvent to maximize substitution efficiency and minimize by-products.

This approach is critical for obtaining the difluoro substituents on the phenoxy ring prior to nitration and esterification.

Nitration of Difluoro-Substituted Phenoxyacetic Acid Derivatives

Nitration is performed on the difluoro-substituted aromatic ring to introduce the nitro group at the para position. Based on CN1134383C, nitration is carried out using a nitrating agent comprising a mixture of nitric acid and sulfuric acid in an alkyl ester solvent such as ethyl acetate or n-butyl acetate. Key parameters include:

- Maintaining low temperature (0 to 5 °C or below) to control regioselectivity and avoid dinitration.

- Using diacetyl oxide as an additive to improve nitration efficiency.

- Slow addition of nitric acid to the reaction mixture to control exothermicity.

- Post-reaction workup involving aqueous washes and solvent removal to isolate the nitrated product with high purity (yields around 70-88%) and minimal side products (2'-nitro isomers around 7-8%).

The nitration step is critical to ensure the nitro group is introduced specifically at the 4-position relative to the phenoxy substituent.

Esterification to Form Ethyl Ester

The final step is esterification of the carboxylic acid group to produce the ethyl ester. According to CN101941905B, an efficient method involves:

- Dissolving phenoxyacetic acid derivatives in an alcoholic solvent (ethanol).

- Adding catalysts such as thiodiphenylamine and dimethylaminopyridine to facilitate reaction.

- Passing chlorine gas into the reaction mixture to chlorinate the intermediate.

- Following chlorination, adding an esterification dehydration catalyst to promote ester formation.

- Performing azeotropic dehydration to remove water and drive the esterification to completion.

- Washing and removing excess solvent to isolate the ethyl ester product with yields exceeding 95% and purity above 95%.

This method allows for a one-pot synthesis without isolating intermediates, making the process operationally simple and environmentally friendly.

Summary Table of Preparation Steps and Conditions

Research Findings and Analysis

- The nitration process benefits significantly from the use of alkyl ester solvents and diacetyl oxide, which improve yield and selectivity while minimizing side products such as dinitro compounds.

- The esterification method using chlorine and specific catalysts allows direct transformation from phenoxyacetic acid derivatives to the ethyl ester without isolating intermediates, improving efficiency and reducing waste.

- Difluoromethoxylation remains a specialized step requiring precise control of reagents and conditions to achieve the desired substitution pattern on the aromatic ring.

- The combination of these methods results in an overall efficient synthetic route to Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester with high purity and yield.

Análisis De Reacciones Químicas

Types of Reactions

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro group on the phenyl ring makes the compound susceptible to nucleophilic attack, leading to substitution reactions.

Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

Ester Hydrolysis: The ethyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines and thiols, typically in the presence of a base.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

Ester Hydrolysis: Acidic or basic conditions can be employed, with hydrochloric acid or sodium hydroxide being common choices.

Major Products

Nucleophilic Substitution: Substituted phenoxyacetic acid derivatives.

Reduction: Amino-phenoxyacetic acid derivatives.

Ester Hydrolysis: Difluoro-(4-nitro-phenoxy)-acetic acid.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester has been investigated for its potential therapeutic properties. The compound's structural features suggest it may interact with biological targets, leading to various pharmacological effects.

Case Study: Antimicrobial Activity

Research has shown that derivatives of phenoxyacetic acids exhibit antimicrobial properties. A study focusing on this compound revealed significant activity against certain bacterial strains, making it a candidate for further development as an antimicrobial agent .

Agrochemical Applications

The compound is particularly noted for its herbicidal properties. Its ability to inhibit specific biochemical pathways in plants positions it as a promising candidate for agricultural use.

Case Study: Herbicidal Activity

A series of experiments demonstrated that this compound effectively controls weed growth by disrupting plant metabolic processes. This herbicidal action was attributed to the compound's interaction with plant growth regulators, suggesting its potential use in developing environmentally friendly herbicides .

The synthesis of this compound involves several steps, including the preparation of intermediates through various chemical reactions. The production techniques have been optimized to enhance yield and reduce environmental impact.

Synthesis Steps :

- Fluorination Reaction : Introduction of fluorine atoms into the aromatic ring.

- Esterification : Reaction of the resulting difluoro compound with acetic acid to form the final ester product.

This multi-step synthesis not only improves the yield but also allows for modifications that can enhance the compound's properties for specific applications .

Mecanismo De Acción

The mechanism of action of difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester involves its interaction with specific molecular targets. The nitro group and fluorine atoms contribute to its reactivity and ability to form stable complexes with target molecules. The pathways involved include nucleophilic substitution and reduction reactions, which modify the compound’s structure and activity.

Comparación Con Compuestos Similares

2-(4-Nitrophenoxy)ethyl acetate

Ethyl difluoro(phenyl)acetate

- Molecular Formula : C₁₀H₁₀F₂O₂

- Key Differences: Replaces the 4-nitrophenoxy group with a simple phenyl ring. The nitro group’s absence eliminates reducibility to an amine, limiting its utility in prodrug synthesis .

(4-Bromo-3-nitrophenoxy)difluoro-acetic acid ethyl ester

- Molecular Formula: C₁₀H₈BrF₂NO₅

- Key Differences : Contains a bromine substituent on the benzene ring, enhancing steric bulk and altering electronic properties. Bromine’s polarizability may increase intermolecular interactions in crystal packing .

Functional Analogues

2-(4-Nitro-phenoxy)-propionic acid methyl ester

Ethyl α,α-difluoro-4-methyl-2-pyridineacetate

- Molecular Formula: C₁₀H₁₁F₂NO₂

- Key Differences : Substitutes the benzene ring with a pyridine ring, introducing basicity and altering solubility. The methyl group on the pyridine ring enhances steric hindrance .

Physicochemical and Reactivity Comparisons

Electronic Effects

- The nitro group in the target compound withdraws electrons via resonance, activating the benzene ring for electrophilic substitution at the meta position. In contrast, fluorine atoms on the acetate moiety inductively withdraw electrons, stabilizing the ester group against hydrolysis .

- Compared to non-fluorinated analogues (e.g., 2-(4-nitrophenoxy)ethyl acetate), the difluoro substitution increases the compound’s resistance to enzymatic degradation, a critical feature in drug design .

Actividad Biológica

Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester (CAS Number: 383670-74-4) is an organic compound that has garnered attention in the fields of chemistry, biology, and medicine due to its unique structural characteristics and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in research, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : CHFNO

- Molecular Weight : 261.179 g/mol

- Functional Groups : Contains a nitro group, two fluorine atoms, and an ethyl ester group.

These functional groups contribute to the compound's reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to undergo various chemical reactions:

- Nucleophilic Substitution : The presence of the nitro group makes the compound susceptible to nucleophilic attack, which can lead to the formation of reactive intermediates that interact with cellular components.

- Reduction Reactions : The nitro group can be reduced to form amino derivatives under specific conditions, potentially altering its biological effects .

- Ester Hydrolysis : The ethyl ester can be hydrolyzed to yield the corresponding carboxylic acid, which may exhibit different biological properties compared to the ester form.

Biological Activity

Research indicates that this compound possesses several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects against various pathogens. Its structure allows it to interact effectively with microbial enzymes and membranes.

- Anticancer Potential : Similar nitro compounds have shown promising antitumor activity. For instance, derivatives related to phenoxyacetic acids have been evaluated for their cytotoxicity against cancer cell lines . The mechanism often involves apoptosis induction through pathways involving p53 activation and caspase cleavage .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

The unique combination of a nitro group and fluorinated moieties in this compound enhances its stability and reactivity compared to other similar compounds.

Case Studies and Research Findings

- Antimicrobial Activity Study :

- Anticancer Activity Evaluation :

- Pharmacological Profile Assessment :

Q & A

Q. What are the optimal synthetic routes for Difluoro-(4-nitro-phenoxy)-acetic acid ethyl ester?

- Methodological Answer : A two-step synthesis is recommended:

Preparation of ethyl difluoroacetate : React difluoroacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) via esterification .

Nucleophilic aromatic substitution : React 4-nitrophenol with ethyl difluoroacetate in the presence of a base (e.g., K₂CO₃) to substitute the hydroxyl group with the difluoroacetate moiety. Use polar aprotic solvents (e.g., DMF) at 80–100°C for 12–24 hours .

Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) and purify via column chromatography.

Q. How can spectroscopic techniques characterize this compound?

- Methodological Answer :

- ¹H/¹⁹F NMR : Identify the ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂) and fluorine atoms (δ -120 to -125 ppm for CF₂). The 4-nitrophenoxy group shows aromatic protons at δ 7.5–8.3 ppm .

- IR Spectroscopy : Confirm ester C=O stretching (~1740 cm⁻¹) and nitro group absorption (~1520 cm⁻¹ and ~1350 cm⁻¹) .

- GC-MS : Use electron ionization to detect the molecular ion (m/z ~257) and fragmentation patterns (e.g., loss of NO₂ or CF₂COOEt) .

Advanced Research Questions

Q. How do electron-withdrawing substituents (e.g., nitro) influence the reactivity of the phenoxy group in nucleophilic substitutions?

- Methodological Answer : The nitro group enhances electrophilicity at the para position via resonance and inductive effects, facilitating nucleophilic displacement. Compare kinetics with analogs (e.g., 4-methoxyphenoxy derivatives) using Hammett plots. Conduct DFT calculations to map electron density distribution on the aromatic ring .

Q. What computational strategies predict the compound’s stability under varying pH conditions?

- Methodological Answer : Perform molecular dynamics simulations (e.g., using Gaussian or GAMESS) to assess hydrolysis susceptibility of the ester bond. Parameterize force fields with experimental data (e.g., hydrolysis rates in buffered solutions at pH 2–12). Validate with HPLC analysis of degradation products .

Q. How to resolve contradictions in reported reaction yields for similar fluorinated esters?

- Methodological Answer :

- Variable Screening : Optimize reaction parameters (e.g., solvent polarity, temperature, catalyst loading) using a Design of Experiments (DoE) approach.

- Byproduct Analysis : Use LC-MS to identify side products (e.g., di- or tri-substituted derivatives) that reduce yield.

- Cross-Reference : Compare synthetic protocols for analogs like ethyl 2-(4-fluorophenyl)-3-oxo-propionate, noting the role of steric hindrance and leaving-group ability .

Experimental Design Considerations

Q. What kinetic studies elucidate the ester’s role in enzyme inhibition or catalysis?

- Methodological Answer :

- Enzyme Assays : Incubate the compound with target enzymes (e.g., esterases or proteases) and measure activity via fluorogenic substrates.

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity and thermodynamic parameters (ΔH, ΔS) .

Data Contradiction Analysis

Q. Why do NMR spectra of fluorinated esters show anomalous splitting patterns?

- Methodological Answer :

- Spin-Spin Coupling : Fluorine (I = ½) couples with adjacent protons, causing complex splitting (e.g., ¹⁹F-¹H coupling in CF₂ groups). Use ¹⁹F-decoupled NMR or 2D experiments (HSQC) to simplify analysis .

- Solvent Effects : Polar solvents (e.g., DMSO-d₆) may shift peaks due to hydrogen bonding. Compare spectra across solvents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.